molecular formula C19H21ClFN3O3S B6482577 2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 897613-56-8

2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6482577
CAS RN: 897613-56-8
M. Wt: 425.9 g/mol
InChI Key: UVECBROBWYWNNE-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a sulfonyl group, and a piperazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, while the piperazine ring could influence its three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group could participate in reactions with nucleophiles, while the sulfonyl group could be involved in oxidation or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by its polarity, and its melting and boiling points could be influenced by the strength of the intermolecular forces between its molecules .

Future Directions

The study of new compounds like this one is an important part of advancing our understanding of chemistry and biology. Future research could explore its synthesis, its reactivity, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-6-2-1-5-15(16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-8-4-3-7-17(18)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVECBROBWYWNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

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